Karrikinolide
Overview
Description
Synthesis Analysis
Karrikinolide synthesis has been achieved through various methodologies, emphasizing its importance in scientific research. Matsuo and Shindo (2011) described an efficient total synthesis of karrikinolide using a Cu(II)-catalyzed transesterification–Wittig lactonization process starting from d-xylose, followed by radical bromination and olefin formation to yield karrikinolide (Matsuo & Shindo, 2011). Another approach by Kirita and Hosokawa (2020) involved an aldol-type acetal addition reaction for the total synthesis of karrikinolide, demonstrating its applicability to gram-scale synthesis (Kirita & Hosokawa, 2020).
Molecular Structure Analysis
Karrikinolide’s structure is characterized by a fused furano-pyran ring system featuring various permutations of methyl substitution. Nair et al. (2014) carried out syntheses of karrikinolide and its analogs, with their structures verified by X-ray crystallography, providing insights into their structure-activity relationship and the molecular mechanics of karrikin action (Nair et al., 2014).
Chemical Reactions and Properties
Karrikinolide's chemical properties, including its reactions under various conditions, have been studied to understand its stability and bioactivity. Flematti et al. (2012) reported that solar irradiation of karrikinolide yields two novel head-to-head cage photodimers, indicating its photosensitivity and potential alterations in biological activity upon exposure to sunlight (Flematti et al., 2012).
Physical Properties Analysis
The physical properties of karrikinolide, such as solubility and stability under various environmental conditions, are crucial for its application in agricultural and ecological restoration practices. However, detailed studies specifically focusing on the physical properties of karrikinolide are limited and represent an area for future research.
Chemical Properties Analysis
Karrikinolide's chemical properties, including its reactivity and interaction with plant biochemical pathways, are fundamental to its role as a germination stimulant. Flematti et al. (2010) highlighted the structure-activity relationship of karrikin analogs, showing that modification at the C5 position retains high bioactivity, essential for designing more effective karrikin derivatives (Flematti et al., 2010).
Scientific Research Applications
Seed Germination and Plant Growth : Karrikinolide stimulates various plant growth processes, including seed germination, pollen germination, tube growth, callus growth, and somatic embryogenesis. It is particularly effective in enhancing seed germination across diverse plant families, which is beneficial for recruitment ecology in fire-prone habitats (Kępczyński, 2019); (Alahakoon et al., 2020).
Stress Alleviation in Plants : Karrikinolide has been shown to alleviate salt stress in wheat by regulating redox and K+/Na+ homeostasis, enhancing enzymatic antioxidants, and maintaining homeostasis. It also mitigates the effects of Cd stress, heat stress, and toxicity from persistent organic pollutants in Brassica alboglabra (Shah et al., 2021); (Ahmad et al., 2021).
Potential in Medical Research : There's evidence suggesting that karrikinolide and its analogs could be useful in treating depressive disorders, Alzheimer's, and Parkinson's diseases, indicating a potential application in neuroprotective therapies (Naidoo et al., 2019).
Agricultural and Ecological Applications : Karrikinolide has been used to trigger uniform germination of seeds, which is beneficial for enhancing restoration efforts and depleting weed seed banks. Its application has shown positive effects on the growth of biofuel seed crops like Jatropha curcas L. Moreover, it influences community composition and plant physiology in various species, including those found in biochars (Long et al., 2010); (Abdelgadir et al., 2013); (Kochanek et al., 2016).
Chemical and Biochemical Research : The synthesis and biological evaluation of karrikinolide and its derivatives offer insights into the molecular mechanisms of seed germination stimulation. This research is crucial for understanding its mode of action at the cellular and molecular levels (Scaffidi et al., 2011).
properties
IUPAC Name |
3-methylfuro[2,3-c]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTMAMXOAOYKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466795 | |
Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
CAS RN |
857054-02-5 | |
Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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